molecular formula C17H20N2O2 B2416159 N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)prop-2-enamide CAS No. 2361747-00-2

N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)prop-2-enamide

Cat. No.: B2416159
CAS No.: 2361747-00-2
M. Wt: 284.359
InChI Key: BXVBCMAMAZOFRL-UHFFFAOYSA-N
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Description

N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)prop-2-enamide: is a synthetic organic compound with the molecular formula C17H20N2O2 and a molecular weight of 284.359. This compound is characterized by the presence of a cyclopentanecarbonyl group attached to a dihydroindole ring, which is further connected to a prop-2-enamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)prop-2-enamide typically involves the following steps:

    Formation of the Dihydroindole Ring: The initial step involves the synthesis of the dihydroindole ring. This can be achieved through the reduction of indole derivatives using suitable reducing agents.

    Attachment of the Cyclopentanecarbonyl Group: The cyclopentanecarbonyl group is introduced through an acylation reaction. This involves the reaction of the dihydroindole with cyclopentanecarbonyl chloride in the presence of a base such as pyridine.

    Formation of the Prop-2-enamide Moiety: The final step involves the introduction of the prop-2-enamide group. This can be achieved through a reaction with acryloyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)prop-2-enamide can be compared with other similar compounds, such as:

    1-Cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-amine: This compound shares the dihydroindole and cyclopentanecarbonyl groups but lacks the prop-2-enamide moiety.

    Entacapone: A catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson’s disease.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-2-16(20)18-14-8-7-12-9-10-19(15(12)11-14)17(21)13-5-3-4-6-13/h2,7-8,11,13H,1,3-6,9-10H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVBCMAMAZOFRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC2=C(CCN2C(=O)C3CCCC3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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